molecular formula C8H5F2NO4 B1600849 2-(2,6-Difluoro-3-nitrophenyl)acetic acid CAS No. 361336-78-9

2-(2,6-Difluoro-3-nitrophenyl)acetic acid

Cat. No.: B1600849
CAS No.: 361336-78-9
M. Wt: 217.13 g/mol
InChI Key: GHFAYUZPPYDFBK-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine atoms. numberanalytics.com This substitution dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity creates a strong carbon-fluorine bond, which can enhance the metabolic stability and lipophilicity of a molecule, properties highly desirable in pharmaceutical and agrochemical development. numberanalytics.com The introduction of fluorine can also influence the electronic environment of the aromatic ring, affecting its reactivity. numberanalytics.com

The field of fluorinated aromatics has expanded significantly since its early days, driven by the need for advanced materials and new therapeutic agents. numberanalytics.comacs.org These compounds are now integral to the synthesis of various products, including:

Pharmaceuticals: From antibiotics to anticancer agents, the inclusion of fluorine has led to more effective drugs. numberanalytics.com

Agrochemicals: Fluorinated compounds are used to create potent herbicides and pesticides. researchgate.net

Advanced Materials: They are key components in the production of high-performance polymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.com

Significance of Phenylacetic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of applications, particularly in organic synthesis and medicinal chemistry. inventivapharma.comwikipedia.org The phenylacetic acid scaffold serves as a versatile building block for the creation of more complex molecules. mdpi.com

In medicinal chemistry, numerous drugs are derived from phenylacetic acid, including the widely known non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and diclofenac. inventivapharma.commdpi.com The acidic moiety of phenylacetic acid can be readily converted into esters and amides, further expanding its utility in drug design. mdpi.com For instance, the phenylacetamido group is a crucial part of the structure of penicillin G. mdpi.com Researchers continue to explore new phenylacetic acid derivatives for potential therapeutic applications, including treatments for neurodegenerative diseases like Alzheimer's. mdpi.com

The synthesis of substituted phenylacetic acid derivatives is an active area of research, with methods like palladium-catalyzed Suzuki coupling reactions being employed to create novel structures with desired biological properties. inventivapharma.com

Strategic Importance of Nitro and Fluoro Substituents in Aromatic Systems for Chemical Reactivity and Biological Activity

The presence of both nitro (NO₂) and fluoro (F) groups on the aromatic ring of 2-(2,6-Difluoro-3-nitrophenyl)acetic acid is of strategic importance, as these substituents profoundly influence the molecule's reactivity and potential biological effects.

Nitro Group: The nitro group is a strong electron-withdrawing group. numberanalytics.com This property significantly deactivates the aromatic ring towards electrophilic substitution reactions but makes it more susceptible to nucleophilic aromatic substitution. numberanalytics.comrsc.org This altered reactivity is a valuable tool in organic synthesis, allowing for the introduction of various functional groups. numberanalytics.com

From a biological perspective, the nitro group is a key feature in many pharmaceuticals. nih.govsvedbergopen.com It can undergo metabolic reduction in biological systems to form reactive intermediates that can exhibit therapeutic effects, such as antibacterial or antitumoral activity. nih.govsvedbergopen.com However, this same reactivity can also contribute to the toxicity of nitroaromatic compounds. nih.gov

Fluoro Group: As previously mentioned, the fluorine atom's high electronegativity imparts several beneficial properties. In addition to enhancing metabolic stability and lipophilicity, it can influence the acidity of nearby functional groups and alter the conformation of the molecule, potentially leading to improved binding affinity with biological targets. researchgate.net The presence of multiple fluorine atoms, as in a difluoro-substituted compound, can further amplify these effects. numberanalytics.com

The combination of nitro and fluoro groups on an aromatic ring creates a unique electronic environment. The strong electron-withdrawing nature of both substituents can make the aromatic ring particularly electron-deficient, influencing its interactions and reactions. This strategic combination of functional groups makes this compound a compound of interest for further investigation in both synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFAYUZPPYDFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472182
Record name (2,6-Difluoro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361336-78-9
Record name (2,6-Difluoro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-(2,6-Difluoro-3-nitrophenyl)acetic Acid

Direct synthesis focuses on assembling the target molecule from readily available starting materials. Key strategies include the nitration of a difluorophenyl compound, nucleophilic displacement of a leaving group on a fluorinated aromatic substrate, and condensation-decarboxylation sequences.

One potential pathway to this compound is the direct nitration of 2-(2,6-difluorophenyl)acetic acid. sigmaaldrich.com In this electrophilic aromatic substitution reaction, the starting material would be treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The fluorine atoms are ortho, para-directing groups, while the carboxymethyl group (-CH₂COOH) is a deactivating, ortho, para-director. The combined influence of the two fluorine atoms at positions 2 and 6 would strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them (positions 3, 5, and 4). The carboxymethyl group would also direct to these positions. The steric hindrance from the adjacent carboxymethyl group and the fluorine atom at position 2 would likely favor nitration at position 3.

Table 1: Hypothetical Nitration of 2-(2,6-Difluorophenyl)acetic Acid

Reactant Reagent Potential Product Key Considerations

Nucleophilic aromatic substitution (SₙAr) presents another viable synthetic route. nih.gov This approach would typically start with a highly electrophilic aromatic ring, such as a 1,2,3-trifluoro-4-nitrobenzene. The presence of the electron-withdrawing nitro group and multiple fluorine atoms activates the ring towards attack by nucleophiles. mdpi.com In this strategy, one of the fluorine atoms, likely the one most activated by the nitro group (at position 3), could be displaced by a suitable two-carbon nucleophile that can be converted to the acetic acid moiety. For example, the enolate of a malonic ester or a protected acetate (B1210297) equivalent could serve as the nucleophile. The high electronegativity of fluorine makes it a good leaving group in activated aromatic systems. nih.gov

A widely used and versatile method for preparing substituted acetic acids is the malonic ester synthesis. wikipedia.orguobabylon.edu.iqorgoreview.commasterorganicchemistry.comlscollege.ac.in This pathway involves two key stages: the alkylation of a malonic ester with a suitable halo-aromatic compound, followed by hydrolysis of the resulting diester and subsequent decarboxylation upon heating.

A plausible synthesis for a related compound, 2-nitro-4-substituted phenylacetic acid, has been described and provides a template for this approach. google.com The synthesis would commence with a 2,6-difluoro-3-nitro-halobenzene (e.g., 1-bromo-2,6-difluoro-3-nitrobenzene) as the electrophile. This substrate would be reacted with a malonic ester, such as diethyl malonate, in the presence of a base. google.com The base, typically sodium ethoxide, deprotonates the α-carbon of the diethyl malonate to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate then displaces the halide on the aromatic ring via a nucleophilic aromatic substitution reaction to form an aryl-substituted malonic ester.

The subsequent steps involve the hydrolysis of the two ester groups to carboxylic acids, usually under acidic or basic conditions, to yield a disubstituted malonic acid. masterorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding the final this compound. wikipedia.orgmasterorganicchemistry.com

Table 2: Malonic Ester Synthesis Pathway

Step Reactants Reagents/Conditions Intermediate/Product
1. Alkylation 1-Bromo-2,6-difluoro-3-nitrobenzene, Diethyl malonate Sodium ethoxide (Base) Diethyl 2-(2,6-difluoro-3-nitrophenyl)malonate
2. Hydrolysis Diethyl 2-(2,6-difluoro-3-nitrophenyl)malonate Aqueous acid (e.g., H₃O⁺) or base 2-(2,6-Difluoro-3-nitrophenyl)malonic acid

| 3. Decarboxylation | 2-(2,6-Difluoro-3-nitrophenyl)malonic acid | Heat (Δ) | this compound |

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for various transformations, particularly at its functional groups. Derivatization can be used to modify the compound's properties or to prepare it for subsequent reactions.

The carboxylic acid group is a versatile functional handle that can be converted into several other functional groups. These interconversions are fundamental in organic synthesis.

One of the most common derivatizations of a carboxylic acid is its conversion to an ester. medcraveonline.come3s-conferences.org This reaction, known as esterification, can be achieved through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. organic-chemistry.org The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

The existence of the corresponding methyl ester, Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate, in chemical supplier catalogs confirms the viability of this transformation. alchempharmtech.combldpharm.comaksci.commyskinrecipes.com This ester could be synthesized by reacting this compound with methanol under acidic conditions. Other methods, such as reaction with an acid chloride or anhydride, can also be employed for ester formation. wikipedia.org

Table 3: Example Esterification Reaction

Carboxylic Acid Alcohol Catalyst Product

Transformations of the Nitro Group

Stereoselective Synthesis of α-Substituted Phenylacetic Acids and Relevance to Chirality

Introducing a substituent at the α-carbon of the acetic acid side chain (the carbon adjacent to the carboxyl group) creates a chiral center. The synthesis of enantiomerically pure α-substituted phenylacetic acids is of significant interest in medicinal chemistry.

Methods for achieving stereoselectivity in the synthesis of α-substituted analogs of this compound fall into two main categories:

Chiral Resolution of Racemic Mixtures: A racemic mixture of the α-substituted acid can be synthesized using standard methods (e.g., α-halogenation followed by substitution, or alkylation of the corresponding enolate). unimi.it The resulting enantiomers can then be separated.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) carbamates. mdpi.comresearchgate.net The different interactions between each enantiomer and the CSP lead to different retention times, allowing for their separation. This method has been successfully used for the resolution of various pharmacologically active acids, including nitro-substituted propranolol (B1214883) and atenolol (B1665814) derivatives. mdpi.commdpi.com

Asymmetric Synthesis: This approach aims to directly synthesize one enantiomer in excess over the other.

Use of Chiral Auxiliaries: The starting phenylacetic acid can be coupled to a chiral auxiliary. Deprotonation of the α-carbon followed by reaction with an electrophile (e.g., an alkyl halide) occurs diastereoselectively due to the steric influence of the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched α-substituted acid. researchgate.net

"Self-Reproduction of Chirality": In some systems, an optically active α-hydroxy carboxylic acid can be used as a starting material. After conversion to a heterocyclic derivative, deprotonation and reaction with an electrophile can proceed with high diastereoselectivity, effectively transferring the initial chirality. researchgate.net

These stereoselective methods are crucial for preparing specific stereoisomers, which often exhibit different pharmacological properties.

Reactivity and Reaction Mechanisms

Carboxylic Acid Functional Group Reactivity in 2-(2,6-Difluoro-3-nitrophenyl)acetic Acid

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of reactions, most notably nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. In the case of this compound, these reactions proceed through an addition-elimination mechanism. The general pathway involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond.

The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the more reactive acid chloride. This acid chloride can then readily react with various nucleophiles, such as alcohols to form esters or amines to form amides.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

ReactantReagentProductReaction Type
This compoundMethanol (B129727), H⁺ catalystMethyl 2-(2,6-difluoro-3-nitrophenyl)acetateEsterification
This compoundThionyl chloride (SOCl₂)2-(2,6-Difluoro-3-nitrophenyl)acetyl chlorideAcid chloride formation
2-(2,6-Difluoro-3-nitrophenyl)acetyl chlorideAmmonia (NH₃)2-(2,6-Difluoro-3-nitrophenyl)acetamideAmide synthesis

This table presents hypothetical reaction examples based on the general reactivity of carboxylic acids.

Reduction Mechanisms of the Carboxyl Group

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, but they are generally not selective and would also reduce the nitro group.

A more selective method for the reduction of the carboxylic acid in the presence of a nitro group is the use of borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). Borane reacts preferentially with the carboxylic acid over the nitro group. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced to the primary alcohol.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is significantly influenced by its substituents. The two fluorine atoms and the nitro group are all electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) in Nitro- and Fluoro-substituted Arenes

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is expected to be difficult due to the strong deactivating nature of the nitro and fluoro substituents. minia.edu.eglibretexts.org These electron-withdrawing groups reduce the electron density of the ring, making it less attractive to electrophiles.

Should an EAS reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro group is a strong meta-director, while halogens are ortho, para-directors. pressbooks.pubsavemyexams.com In this specific molecule, the directing effects are as follows:

The nitro group at position 3 directs incoming electrophiles to position 5.

The fluorine atom at position 2 directs to positions 4 and 6 (position 6 is already substituted).

The fluorine atom at position 6 directs to positions 2 (already substituted) and 4.

The acetic acid group is a deactivating meta-director, directing to position 5.

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Rings

The presence of the strongly electron-withdrawing nitro group and the two fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). minia.edu.egpressbooks.pub In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group, typically one of the fluorine atoms, is then eliminated to restore aromaticity.

The fluorine atoms are excellent leaving groups in SNAr reactions, often more so than other halogens, due to the high polarization of the C-F bond which facilitates the initial nucleophilic attack. youtube.com The nitro group at the meta position (relative to the fluorine atoms) effectively stabilizes the negative charge of the Meisenheimer complex through resonance, further promoting the reaction. pressbooks.pub The fluorine at position 2 is likely to be more readily substituted than the one at position 6 due to the ortho-activating effect of the nitro group.

Table 2: Factors Influencing SNAr Reactivity

FeatureInfluence on SNArRationale
Nitro Group ActivatingStabilizes the negative charge of the Meisenheimer complex through resonance. pressbooks.pub
Fluorine Atoms Good Leaving GroupsHigh electronegativity polarizes the C-F bond, making the carbon susceptible to nucleophilic attack. youtube.com
Solvent Can influence ratePolar aprotic solvents are typically used to solvate the cation of the nucleophile.

Chemical Reactivity of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo reduction to various other nitrogen-containing functionalities. The reduction products depend on the specific reagents and reaction conditions employed.

The complete reduction of the nitro group leads to the formation of an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn or Fe in HCl). Partial reduction can yield intermediate species like nitroso (-N=O) or hydroxylamino (-NHOH) compounds. nih.gov Given the presence of the carboxylic acid, selective reduction of the nitro group without affecting the carboxyl group can be challenging and requires careful selection of the reducing agent.

Electron-Withdrawing Effects on Aromatic Reactivity

The benzene ring in this compound is substituted with three electron-withdrawing groups: two fluorine atoms and a nitro group. These groups significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions. latech.eduwikipedia.org Electron-withdrawing groups destabilize the carbocation intermediate (the sigma complex) that forms during EAS, thereby slowing down the reaction rate. latech.edulibretexts.org In fact, a nitro group can make an aromatic ring more than 10 million times less reactive than benzene in nitration reactions. libretexts.org

The deactivating nature of these substituents directs incoming electrophiles to the meta position relative to themselves. wikipedia.org However, in this specific molecule, the positions are fixed. The strong deactivation of the ring by the existing substituents makes further electrophilic substitution highly unlikely under standard conditions. Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (NAS). latech.edu This is because these groups can stabilize the negative charge of the carbanionic intermediate (Meisenheimer complex) formed during a nucleophilic attack. In NAS reactions, these deactivating groups for EAS become ortho, para-directing. latech.edu

Redox Chemistry and Formation of Amines

The nitro group (-NO2) on the aromatic ring is readily susceptible to reduction. This transformation is a key reaction for this class of compounds, as it converts the electron-withdrawing nitro group into an electron-donating amino group (-NH2), fundamentally altering the chemical properties of the molecule. The reduction of the nitro group can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or metals in acidic media (e.g., tin, iron in HCl).

The resulting 2-(3-amino-2,6-difluorophenyl)acetic acid is a valuable intermediate in organic synthesis. The amino group, being an activating group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. Furthermore, the presence of both an amino group and a carboxylic acid group allows for intramolecular reactions, such as the formation of lactams, which are cyclic amides. This type of reductive cyclization is a common strategy in the synthesis of various heterocyclic compounds. wikipedia.org For instance, the reduction of a nitro group to an aniline (B41778) can be followed by cyclization to form lactams. wikipedia.org

Impact of Fluorine Atoms on Molecular Reactivity

The two fluorine atoms at the 2 and 6 positions of the phenyl ring have a profound impact on the molecule's reactivity due to their unique electronic properties.

Electronic Effects on Ring Activation/Deactivation

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond. libretexts.orgnih.gov This effect destabilizes the carbocation intermediate in electrophilic aromatic substitution, thus deactivating the ring towards this type of reaction. latech.edulibretexts.org

Hydrogen Isotope Exchange in Fluorinated Environments

The presence of fluorine atoms can influence the acidity of adjacent C-H bonds. The electron-withdrawing nature of fluorine can enhance the acidity of protons at the ortho positions, making them more susceptible to deprotonation and subsequent hydrogen isotope exchange (HIE). nih.gov This process is valuable for introducing deuterium (B1214612) or tritium (B154650) into molecules for various applications, including mechanistic studies and drug development. nih.govacs.org

While the ortho positions to the fluorines in this compound are substituted, the electronic influence of the fluorines extends throughout the aromatic ring, potentially affecting the lability of the remaining aromatic proton. HIE reactions can be catalyzed by transition metals or alkali-metal bases. nih.gov The choice of catalyst and reaction conditions allows for control over the position and extent of isotope incorporation. nih.govuni-rostock.de

Detailed Mechanistic Pathways for Key Reactions

The synthesis of this compound itself involves a key electrophilic aromatic substitution reaction: nitration. The nitration of (2,6-difluorophenyl)acetic acid would likely involve the use of a nitrating mixture, such as nitric acid and sulfuric acid.

A plausible mechanistic pathway for a key reaction, the reduction of the nitro group to an amine, is detailed below.

Mechanism of Nitro Group Reduction (Catalytic Hydrogenation):

Adsorption: Both the this compound and hydrogen gas (H2) adsorb onto the surface of the metal catalyst (e.g., Pd, Pt).

Hydrogen Activation: The H-H bond in H2 is weakened and broken by the catalyst, forming reactive metal-hydride species on the surface.

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The oxygen atoms of the nitro group interact with the catalyst surface.

The nitro group is first reduced to a nitroso group (-NO).

The nitroso group is then further reduced to a hydroxylamino group (-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (-NH2).

Desorption: The final product, 2-(3-amino-2,6-difluorophenyl)acetic acid, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This reduction pathway is a fundamental transformation that dramatically alters the electronic character and reactivity of the aromatic ring, opening up avenues for further synthetic modifications.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-(2,6-Difluoro-3-nitrophenyl)acetic acid. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment of its structure.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to observe signals for the two aromatic protons and the methylene (B1212753) (CH₂) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the neighboring fluorine and nitro groups.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. Signals corresponding to the carboxylic acid carbon, the methylene carbon, and the six carbons of the aromatic ring would be expected. The positions of these signals are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for this molecule, as it directly probes the fluorine atoms. The spectrum would confirm the presence of two distinct fluorine environments, and their coupling to adjacent protons and carbons would provide key structural information.

While specific experimental data for this compound is not publicly available in the searched literature, a hypothetical data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.

Nucleus Hypothetical Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~10-13Singlet-COOH
¹H~7.5-8.0MultipletAromatic CH
¹H~3.8Singlet-CH₂-
¹³C~170SingletC=O
¹³C~150-160DoubletC-F
¹³C~120-140MultipletAromatic C
¹³C~35Singlet-CH₂-
¹⁹F~ -110 to -120MultipletAromatic C-F

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

For a non-volatile compound like this compound, Electrospray Ionization (ESI) coupled with a mass analyzer (ESI-MS) would be a suitable technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further validate the structure by showing characteristic losses, such as the loss of CO₂ from the carboxylic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for purity assessment and the identification of trace impurities.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-F stretches, and the N-O stretches of the nitro group.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C-N (Aromatic Nitro)1500-1550 (asymmetric stretch)
1300-1370 (symmetric stretch)
C-F (Aryl Fluoride)1100-1400

Note: This table presents typical ranges and does not represent experimentally verified data for the specific compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would typically be employed.

Column: A C18 or C8 stationary phase would be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The gradient or isocratic conditions would be optimized to achieve good separation.

Detection:

UV Detection: The presence of the aromatic ring and the nitro group makes the compound highly UV-active, allowing for sensitive detection at an appropriate wavelength (e.g., around 254 nm).

Mass Spectrometry (MS) Detection: As mentioned earlier, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, enhancing the confidence in peak identification and purity assessment.

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. However, it is possible to analyze this compound by GC after converting it into a more volatile derivative, for instance, through esterification to form the corresponding methyl or ethyl ester. This derivatization step would allow for separation on a suitable GC column and detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. While the intact "this compound" molecule is organic and not typically analyzed directly by IC, the technique is highly relevant for quantifying its fluorine content as the fluoride (B91410) anion (F⁻). This is usually achieved through a sample preparation step involving oxidative combustion.

In this process, known as Combustion Ion Chromatography (CIC), the organic compound is combusted at high temperatures. The fluorine atoms are converted into hydrogen fluoride (HF), which is then trapped in an aqueous solution, where it exists as fluoride ions. This solution can then be injected into the IC system for quantification. This approach is standardized in methods like ASTM D7359-14a for determining halogens in aromatic hydrocarbons and their mixtures. lcms.cz

The IC system separates the fluoride from other potential anions present in the trapping solution, such as chloride, nitrate, or sulfate. researchgate.netusgs.gov A high-pressure IC system equipped with an eluent generator can produce a high-purity hydroxide (B78521) eluent, which is ideal for separating anions on a hydroxide-selective anion-exchange column. lcms.czresearchgate.net Suppressed conductivity detection provides high sensitivity for the target anions. usgs.gov The minimum detection limits for fluoride using IC can be as low as 0.01 milligrams per liter. usgs.gov

Table 1: Typical Parameters for Fluoride Analysis by Ion Chromatography

ParameterTypical SettingPurpose
Sample Preparation Oxidative CombustionConverts covalently bonded fluorine into ionic fluoride. lcms.cz
Analytical Column Dionex IonPac™ AS18-4µmAnion exchange column for separation of fluoride from other anions. lcms.cz
Guard Column Dionex IonPac™ AG18-4µmProtects the analytical column from contamination. lcms.cz
Eluent KOH GradientSeparates anions based on their affinity for the stationary phase. lcms.cz
Flow Rate 1.0 - 2.0 mL/minControls the retention time and resolution of the separation. thermofisher.com
Suppressor Dionex™ AERS™ 500Reduces background conductivity of the eluent to enhance analyte signal. lcms.cz
Detection Suppressed ConductivityMeasures the electrical conductivity of the separated ions. usgs.gov
Injection Volume 10 - 25 µLThe amount of sample introduced into the system.

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and sample matrix.

Capillary Electrophoresis (CE) for Charged Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged compounds like "this compound". As a carboxylic acid, the compound will carry a negative charge in a buffer system with a pH above its pKa, allowing it to be separated based on its mass-to-charge ratio.

CE methods have been successfully developed for a wide range of aromatic and organic acids. researchgate.netnih.gov For instance, a CE method using a borax (B76245) buffer at pH 10 has been used to separate various aromatic acids, demonstrating the technique's applicability. researchgate.net In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or run buffer. A voltage is applied across the capillary, causing the analytes to migrate at different velocities toward the detector. Indirect UV detection is often employed for analytes like acetate (B1210297) and trifluoroacetate (B77799) that lack a strong chromophore, but "this compound" contains a nitrophenyl group, making direct UV detection highly effective. nih.gov

The technique offers advantages such as short analysis times (typically under 15 minutes), high separation efficiency, and minimal sample and reagent consumption. researchgate.netnih.gov The method can be validated for parameters like linearity, precision, accuracy, and limit of detection to ensure reliable quantification. nih.gov

Table 2: Plausible Conditions for Capillary Electrophoresis Analysis

ParameterPlausible SettingRationale
Capillary Fused-silica, 50 µm i.d., 50-70 cm lengthStandard capillary for many CE applications. researchgate.net
Background Electrolyte (BGE) 20-50 mM Phosphate or Borate bufferBuffers that provide good separation for acidic compounds. researchgate.netnih.gov
pH 7.0 - 10.0Ensures the carboxylic acid is deprotonated (anionic). researchgate.netnih.gov
Voltage 15 - 25 kVDriving force for electrophoretic separation. researchgate.net
Detection Diode Array Detector (DAD) at 214 nm or other suitable wavelengthThe nitrophenyl group allows for direct UV detection. researchgate.net
Injection Hydrodynamic (e.g., 50 mbar for 5s)A common and reproducible method for sample introduction.
Temperature 25 °CControlled temperature ensures reproducible migration times.

This table outlines a hypothetical but scientifically grounded method based on established CE principles for similar analytes.

Hyphenated Analytical Systems (e.g., LC-NMR, GC×GC-TOF-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail. chemijournal.comnih.gov They are indispensable for the unambiguous identification of a target compound in a complex matrix and for characterizing impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This technique is exceptionally powerful for the structural elucidation of unknown impurities or degradation products in a sample containing "this compound". After the components are separated by the HPLC system, they flow directly into the NMR spectrometer, which acquires spectroscopic data on each compound. researchgate.net This allows for the determination of the complete chemical structure of an analyte without the need for its prior isolation, saving significant time and effort. nih.gov Given the compound's fluorine atoms, ¹⁹F-NMR could be used in conjunction with ¹H-NMR for even more definitive structural confirmation. acs.org

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) For volatile compounds, GC×GC-TOF-MS offers extremely high separation power and sensitivity. gcms.cz "this compound" is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. However, it can be made amenable to GC by derivatization, for example, by converting the carboxylic acid to a methyl or silyl (B83357) ester.

In a GC×GC system, the effluent from a primary GC column is passed through a modulator that traps, focuses, and re-injects small fractions onto a second, shorter column with a different stationary phase (e.g., non-polar × polar). unito.it This two-dimensional separation provides a massive increase in peak capacity, allowing for the resolution of components that would co-elute in a one-dimensional GC separation. gcms.czazom.com Coupling this to a Time-of-Flight Mass Spectrometer (TOF-MS) is ideal because the detector is fast enough to acquire multiple mass spectra across the very narrow peaks produced by the second dimension, providing both identification and quantification. gcms.czunito.it This system would be highly effective for profiling complex reaction mixtures to identify trace-level byproducts formed during the synthesis of the target compound.

Table 3: Overview of Hyphenated Systems for Analysis

TechniquePrincipleApplication for this compound
LC-NMR Combines HPLC separation with NMR structural analysis. nih.govUnambiguous structure elucidation of the main compound and any non-volatile impurities or isomers directly in the sample mixture. researchgate.net
GC×GC-TOF-MS Couples two different GC columns for enhanced separation with fast mass spectrometry detection. gcms.czunito.itHigh-resolution screening for trace volatile impurities and reaction byproducts after derivatization to an ester. azom.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) within a molecule. For a newly synthesized batch of "this compound," elemental analysis provides crucial verification of its empirical formula and an assessment of its purity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The percentage of each element is then calculated. For halogen-containing compounds, specific methods like combustion followed by ion chromatography (as described in section 4.2.3) can be used for accurate fluorine determination. lcms.cz

The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula, C₈H₅F₂NO₄. chemscene.com A close agreement between the experimental and theoretical values provides strong evidence for the correct composition and high purity of the compound.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Count in MoleculeTotal Mass in Molecule ( g/mol )Mass Percent (%)
CarbonC12.011896.08844.26%
HydrogenH1.00855.0402.32%
FluorineF18.998237.99617.50%
NitrogenN14.007114.0076.45%
OxygenO15.999463.99629.47%
Total 217.127 100.00%

Calculations are based on the molecular formula C₈H₅F₂NO₄ and standard atomic weights.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods can elucidate the electronic distribution, molecular geometry, and energetic landscape of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT approach, such as using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to determine the most stable three-dimensional arrangement of atoms in 2-(2,6-Difluoro-3-nitrophenyl)acetic acid, known as its optimized geometry. This process involves finding the minimum energy conformation of the molecule. For related nitroaromatic compounds, DFT calculations have been successfully used to determine optimized structures and energies. researchgate.netresearchgate.netnih.govmdpi.com For instance, in a study on nitrophenylacetic acid derivatives, DFT calculations were used to obtain optimized geometries before further analysis. pdx.eduresearchgate.net It is expected that the geometry of this compound would be significantly influenced by the steric and electronic effects of the two fluorine atoms and the nitro group on the phenyl ring, as well as the rotational freedom of the acetic acid side chain.

Table 1: Representative DFT Calculation Parameters for Aromatic Compounds

ParameterTypical Value/MethodPurpose
Functional B3LYP, M06-2XApproximates the exchange-correlation energy.
Basis Set 6-31G(d), 6-311+G(d,p)Describes the atomic orbitals used in the calculation.
Environment Gas Phase, Implicit SolventSimulates the molecule in isolation or in a solution.
Output Optimized Geometry, Total EnergyProvides the 3D structure and thermodynamic stability.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure and energy predictions. nih.gov However, they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations could be used to refine the energies obtained from DFT or to investigate specific electronic properties with greater precision. Such calculations have been applied to substituted nitroaromatics to accurately compute binding energies and interaction geometries. nih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the nitro group and the carboxylic acid's oxygen atoms, due to the high electronegativity of oxygen. The fluorine atoms would also contribute to the negative potential on the aromatic ring. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would likely exhibit a positive electrostatic potential. Studies on substituted benzenes have demonstrated how different functional groups influence the MEP map. dtic.mil

Table 2: Predicted MEP Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Nitro Group (Oxygens) Highly Negative (Red)Site for electrophilic attack.
Carboxylic Acid (Oxygens) Negative (Red)Site for electrophilic attack and hydrogen bonding.
Aromatic Ring Modulated by substituentsOverall electron-withdrawn due to nitro and fluoro groups.
Carboxylic Acid (Hydrogen) Positive (Blue)Site for nucleophilic attack; acidic proton.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). e-journals.in The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. e-journals.inwuxiapptec.com

For this compound, the presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be located on the phenyl ring and the carboxylic acid group, while the LUMO is anticipated to be predominantly localized on the nitrophenyl moiety, a common feature in nitroaromatic compounds. pdx.eduresearchgate.net This distribution would suggest that the molecule can act as an electrophile at the nitrophenyl ring. DFT calculations on similar nitrophenylacetic acid derivatives have shown that the LUMOs are localized around the nitro group and phenyl ring. pdx.eduresearchgate.net

Table 3: Predicted FMO Properties for this compound

OrbitalPredicted CharacteristicsImplication
HOMO Localized on the phenyl ring and carboxylic acid.Electron-donating capability in reactions.
LUMO Localized on the nitrophenyl ring.Susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate to small.Indicates potential for reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model the mechanism of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy. This information is crucial for understanding reaction rates and mechanisms.

For this compound, one could model reactions such as its deprotonation or nucleophilic aromatic substitution. Theoretical studies on the reactions of nitroaromatic compounds have provided detailed mechanistic insights. For example, the nucleophilic aromatic substitution on halonitroarenes has been studied computationally to understand the addition-elimination mechanism. While specific reaction pathway modeling for the title compound is not available, the principles from studies on related systems would be applicable.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for assigning experimental spectra.

For this compound, predicting the ¹⁹F NMR chemical shifts would be of particular interest. Computational protocols have been developed for the accurate prediction of ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. nih.govnsf.gov These methods often involve DFT calculations and can achieve good agreement with experimental data. nih.gov The predicted chemical shifts for the fluorine atoms in this compound would be influenced by the electronic effects of the nitro and acetic acid groups. Similarly, the ¹H and ¹³C NMR chemical shifts could be predicted to aid in structural elucidation.

In Silico Approaches for Environmental Fate and Transport Parameter Estimation (e.g., pKa, LogP)

Computational, or in silico, methods provide a rapid and cost-effective means of estimating the physicochemical properties of chemical compounds, which are crucial for predicting their environmental fate and transport. For this compound, key parameters such as the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) can be estimated using various computational models. These parameters are fundamental in determining how the compound will behave in different environmental compartments.

The LogP value is an indicator of a compound's lipophilicity and its potential to bioaccumulate in organisms. A calculated LogP value for this compound is approximately 1.5001. This relatively low LogP value suggests a moderate degree of lipophilicity, indicating that the compound will have some tendency to partition into organic matter in soil and sediment, but also maintain significant solubility in water.

Various computational methods, such as those based on Density Functional Theory (DFT) and the Hartree-Fock (HF) method, are employed to predict pKa values with a reasonable degree of accuracy. These methods calculate the energies of the protonated and deprotonated forms of the molecule to determine the dissociation constant. The accuracy of these predictions can be enhanced by incorporating solvent effects through continuum models.

Interactive Data Table: Estimated Physicochemical Properties

PropertyEstimated ValueSignificance for Environmental Fate and Transport
LogP 1.5001Indicates moderate lipophilicity and a potential for partitioning to organic matter, as well as some mobility in water.
pKa < 3.47 (estimated)Suggests the compound will exist predominantly in its anionic form in most environmental and physiological systems (pH > 4), impacting its sorption behavior and bioavailability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a compound like this compound. While specific MD simulation studies on this exact compound were not identified in the reviewed literature, the principles and applications of this technique can be understood from studies on structurally related molecules, such as other substituted phenylacetic acid derivatives.

MD simulations can be employed to:

Explore the conformational landscape: By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers between different conformational states.

Analyze intramolecular interactions: The simulations can reveal how non-covalent interactions, such as hydrogen bonds and steric hindrance between the substituents on the phenyl ring and the acetic acid group, dictate the preferred conformation.

Investigate solvent effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to understand how the surrounding environment influences the conformational preferences of the compound. This is particularly important for predicting its behavior in aqueous environmental systems.

For example, studies on other flexible molecules have shown that the presence of different functional groups can significantly alter the conformational equilibrium. In the case of this compound, the bulky nitro and fluoro substituents ortho to the acetic acid side chain likely impose significant steric constraints, which would be a primary focus of a conformational analysis study. Understanding these conformational preferences is crucial, as they can directly impact the compound's biological activity and its interactions with environmental components.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, this compound offers multiple reaction pathways. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the nitro group can be reduced to an amine, which then opens up a vast array of subsequent reactions, including diazotization and cyclization. The fluorine atoms enhance the compound's unique electronic properties and can influence the reactivity of the aromatic ring.

The incorporation of fluorine into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets nbinno.comscripps.edu. Nitroaromatic compounds, including nitrophenylacetic acid derivatives, serve as crucial building blocks in the synthesis of a wide array of functional molecules for these industries nbinno.com.

While specific blockbuster drugs directly derived from 2-(2,6-Difluoro-3-nitrophenyl)acetic acid are not prominently documented in publicly available literature, its structural motifs are present in many biologically active compounds. The phenylacetic acid core is a common scaffold in medicinal chemistry. The difluoro-nitro substitution pattern provides a unique starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. The demand for novel fluorinated compounds in these fields underscores the strategic importance of versatile intermediates like this compound nbinno.com.

A primary application of nitrophenylacetic acids in organic synthesis is their use as precursors to heterocyclic systems. This is typically achieved through the chemical reduction of the nitro group to an amine (e.g., 2-(3-amino-2,6-difluorophenyl)acetic acid), which can then undergo intramolecular or intermolecular cyclization reactions.

Quinazolines: Quinazoline (B50416) and quinazolinone scaffolds are privileged structures in medicinal chemistry, found in numerous drugs with activities ranging from anticancer to anti-inflammatory marquette.edufrontiersin.org. The synthesis of quinazolines can be achieved from 2-aminobenzamides or 2-aminophenyl ketones marquette.eduresearchgate.net. The amino derivative of this compound can be converted to these precursors and subsequently cyclized to form highly substituted quinazoline derivatives. Various synthetic methods, including transition-metal-catalyzed and metal-free approaches, have been developed for constructing the quinazoline core organic-chemistry.orgnih.gov.

Benzothiazines: Benzothiazines are another class of heterocyclic compounds with significant biological activities, often synthesized from 2-aminothiophenol derivatives researchgate.netrsc.org. The amino derivative obtained from the subject compound could potentially be converted into a substituted 2-aminothiophenol, providing a route to novel fluorinated benzothiazines.

Triazoles: 1,2,4-triazoles are known for their broad spectrum of biological activities scispace.comchemistryjournal.net. A common synthetic route involves the conversion of a carboxylic acid into an acid hydrazide. The resulting hydrazide from this compound could then be cyclized with various reagents, such as carbon disulfide or isothiocyanates, to form the triazole ring scispace.comchemistryjournal.netnepjol.inforesearchgate.net.

Indolines: The indoline skeleton is a core structure in many alkaloids and pharmaceuticals researchgate.net. Nitrophenylacetic acid derivatives are valuable in the synthesis of indolines. For example, a base-catalyzed cyclization of N-(2-nitrobenzyl) derivatives has been used to create 2-(2-nitrophenyl)indoline-3-acetic acid structures rsc.orgkorea.ac.krkorea.ac.kr. This demonstrates a direct pathway where the nitro-substituted phenylacetic acid moiety is incorporated into the final indoline product.

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemKey Synthetic TransformationIntermediate
QuinazolineNitro reduction followed by cyclization with a C1 or N1 source2-(3-Amino-2,6-difluorophenyl)acetic acid derivative
BenzothiazineNitro reduction and conversion to a 2-aminothiophenol derivative, followed by cyclizationSubstituted 2-aminothiophenol
TriazoleConversion of carboxylic acid to acid hydrazide, followed by cyclization2-(2,6-Difluoro-3-nitrophenyl)acetyl hydrazide
IndolineReductive cyclization or base-catalyzed cyclization of N-substituted derivatives2-(3-Amino-2,6-difluorophenyl)acetic acid

Beyond serving as a scaffold, this compound is a precursor for other valuable fluorinated organic acids. The functional groups on the aromatic ring can be chemically transformed to generate a variety of analogues. A key transformation is the conversion of the nitro group. After reduction to an amine, the resulting amino group can undergo a Sandmeyer reaction or similar diazotization-fluorination processes to introduce a third fluorine atom onto the ring google.com. This creates a pathway to trifluorophenylacetic acid derivatives, which are also important intermediates in their own right google.com. This versatility allows chemists to systematically modify the substitution pattern on the aromatic ring to fine-tune the properties of the final products.

Potential in Material Science and Functional Materials

The unique electronic properties imparted by the combination of fluoro and nitro substituents suggest potential applications for this class of compounds in material science. Fluorinated aromatic compounds are widely used in functional materials due to their high electron affinity, thermal stability, and unique intermolecular interactions researchgate.netnbinno.com.

Electron-Accepting Materials: The presence of three strong electron-withdrawing groups (two fluorine atoms and a nitro group) makes the aromatic ring of this compound highly electron-deficient. This property is desirable for creating electron-accepting (n-type) organic materials for use in electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) researchgate.net.

High-Performance Polymers: Fluorinated compounds are precursors to high-performance polymers like fluoropolymers, which exhibit exceptional chemical inertness and thermal stability nbinno.comman.ac.uk. While this specific molecule is not a monomer itself, it could be used to synthesize functional monomers for specialty polymers where high thermal resistance and specific electronic properties are required.

Energetic Materials and Precursors: Nitroaromatic compounds are a well-known class of energetic materials researchgate.net. While the sensitivity and energetic properties of this compound itself are not widely reported, related polyfluorinated nitroaromatic compounds are investigated for their potential in this area.

The general interest in polyfluorinated substances (PFAS) for creating materials with low surface energy, such as specialty coatings, also points to potential, albeit more speculative, applications for derivatives of this compound nih.govuts.edu.auacs.org. The combination of properties makes this and related molecules interesting targets for exploratory research in advanced functional materials the-innovation.orgresearchgate.net.

Table of Compounds

Biological and Pharmacological Significance of Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies on Difluoronitrophenylacetic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the arylalkanoic acid class, to which 2-(2,6-difluoro-3-nitrophenyl)acetic acid belongs, several key structural features are known to govern biological activity. pharmacy180.com

The fundamental SAR principles for this scaffold include:

Acidic Center : A center of acidity, typically a carboxylic acid, is essential. pharmacy180.com Its placement is critical; it is usually located one carbon atom away from the aromatic ring. Increasing this distance generally diminishes activity. pharmacy180.com

Aromatic Ring : A flat aromatic or heteroaromatic surface serves as a crucial anchoring point for receptor binding. pharmacy180.com

α-Methyl Substitution : Adding a methyl group to the carbon atom between the aromatic ring and the acidic center often enhances anti-inflammatory activity, a principle seen throughout the arylacetic and arylpropionic acid series. pharmacy180.com

Ring Substituents : The type and position of substituents on the aromatic ring significantly modulate the compound's potency and selectivity. Halogenation, as seen with the difluoro groups, can enhance activity. For instance, halogenated diphenylacetic acid derivatives have shown high potency as sodium-channel blockers. nih.gov The nitro group, being strongly electron-withdrawing, also profoundly influences the electronic properties and binding interactions of the molecule.

SAR studies on related scaffolds have demonstrated that specific substitutions can direct the compound's activity towards different biological targets. For example, in studies on 14β-phenylacetyl substituted morphinones, alterations to the phenylacetyl side chain were shown to access different binding sites within opioid receptors. nih.gov Similarly, modifications to the central core and the aromatic ring of other heterocyclic compounds have been systematically studied to map their inhibitory effects on various enzymes. researchgate.net

Table 1: General Structure-Activity Relationships of Arylalkanoic Acids

Structural Feature Impact on Biological Activity Reference
Acidic Moiety (e.g., -COOH) Essential for activity; acts as a key binding group. A negative charge on the carboxylate is important for receptor interaction. pharmacy180.comnih.gov
α-Carbon Substitution Substitution with a methyl group often increases anti-inflammatory potency. pharmacy180.com
Aromatic Ring System Provides a necessary flat surface for binding. Can be an aryl or heteroaryl ring. pharmacy180.com
N-Acyl Moiety In certain analogues like indomethacin, this group is crucial for binding to specific receptors like CRTH2. nih.gov
Halogenation of Phenyl Ring Can significantly increase potency for certain targets, such as sodium channels. nih.gov

Medicinal Chemistry Applications of Related Arylacetic Acid Derivatives

The arylacetic acid framework is a "privileged scaffold" in medicinal chemistry, forming the basis of many therapeutic agents. Derivatives are investigated for a wide array of pharmacological effects.

Arylacetic acid derivatives are one of the largest and most significant groups of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A prominent example is Diclofenac, which is structurally related to the title compound. The primary mechanism for the anti-inflammatory and analgesic effects of these drugs is the inhibition of prostaglandin (B15479496) (PG) synthesis by blocking cyclooxygenase (COX) enzymes. nih.govpharmacy180.com Some derivatives exhibit a degree of selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. pharmacy180.com

Beyond PG synthesis inhibition, some arylacetic acid derivatives can also reduce neutrophil chemotaxis and superoxide (B77818) production at the inflammatory site, further contributing to their anti-inflammatory profile. pharmacy180.com While all drugs in this class inhibit prostaglandin biosynthesis, the specific substitutions on the aryl ring determine their potency, COX-selectivity, and pharmacokinetic properties. nih.govnih.gov

The potential of arylacetic acid derivatives extends to oncology. Various analogues have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. nih.govnih.gov For instance, 3-arylflavone-8-acetic acid derivatives, which combine an arylacetic acid moiety with a flavone (B191248) core, have been tested against human colon and lung adenocarcinoma cell lines. nih.gov Studies found that compounds with electron-withdrawing substituents often showed moderate direct cytotoxicity. nih.gov

Furthermore, the nitrophenyl group itself is a key feature in some anticancer prodrugs. In one study, a paclitaxel (B517696) prodrug was created by linking it to 3-(2-nitrophenyl) propionic acid. nih.gov This conjugate, forming nanoparticles, was designed to release the active drug within the tumor's reductive environment. This approach has been shown to induce immunogenic cell death, suggesting a synergistic potential when combined with immunotherapy. nih.gov Other research has explored 2-arylbenzoxazole acetic acid derivatives, which have demonstrated promising cytotoxic activity against breast and colon cancer cell lines. core.ac.uk The presence of the acetic acid group on the benzoxazole (B165842) nucleus was found to enhance anticancer activity. core.ac.uk

Table 2: Anticancer Activity of Selected Arylacetic Acid Analogues

Compound Class Cancer Cell Line(s) Key Findings Reference
3-Arylflavone-8-acetic acid derivatives HT-29 (colon), A549 (lung) Compounds with electron-withdrawing groups showed moderate cytotoxicity. Some induced TNF-α production. nih.gov
3-(2-Nitrophenyl) propionic acid-paclitaxel NPs Murine colon carcinoma Acted as an immunogenic cell death inducer; showed synergistic antitumor activity with anti-PD-L1 antibody. nih.gov
2-Arylbenzoxazole-5-acetic acid derivatives MCF-7 (breast), HCT-116 (colon) The acetic acid moiety enhanced cytotoxic activity. Oxygen-linked phenyl substituents improved activity. core.ac.uk
N-Arylbenzo[h]quinazoline-2-amines Panel of 8 cancer cell lines A focused library showed attractive cytotoxic results. nih.gov

Derivatives of arylacetic acids have been functionalized to create compounds with significant antimicrobial and antitubercular properties. Thiourea (B124793) derivatives, which can be synthesized from arylacetic acids, exhibit a vast range of biological activities, including antibacterial and antituberculosis effects. nih.govmdpi.com

Specifically in the context of tuberculosis, new classes of potential agents have been developed from related scaffolds. For example, novel acrylic acid ethyl ester derivatives were synthesized and showed greater in vitro activity against Mycobacterium smegmatis than the first-line drug rifampin. nih.gov Furthermore, analogues of Thiacetazone (TAC), an older antitubercular drug, have been synthesized with significantly improved potency against Mycobacterium tuberculosis. plos.org These analogues were shown to inhibit mycolic acid biosynthesis, a key pathway for the mycobacterial cell wall. plos.org The development of new compounds targeting drug-resistant strains of M. tuberculosis is a critical area of research. nih.govresearchgate.net

The arylacetic acid scaffold is a versatile inhibitor of various enzymes.

COX and LOX Inhibition : As previously mentioned, the primary targets for the anti-inflammatory action of arylacetic acids are the cyclooxygenase (COX) enzymes. pharmacy180.com Dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways is a desirable therapeutic strategy, as it can block the production of both prostaglandins (B1171923) and leukotrienes, potentially offering a better safety profile than COX-only inhibitors. researchgate.netnih.gov Phenylacetic acid derivatives have been synthesized and evaluated as dual inhibitors. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition : Inhibition of AChE is a key strategy for treating Alzheimer's disease. While not a direct application of this compound, other aryl derivatives have been synthesized and shown to be effective AChE inhibitors. nih.gov For example, certain pyrrolo-benzoxazinone and phenylisomaleimide derivatives act as irreversible inhibitors of AChE. nih.gov Thiourea derivatives have also demonstrated inhibitory activity against cholinesterase enzymes. researchgate.netresearchgate.net

Other Enzymes : The broader class of arylacetic acid derivatives and related structures have been implicated in the inhibition of other enzymes. Thiourea derivatives have been reported to inhibit urease, tyrosinase, and α-glucosidase. researchgate.netnih.gov Chromone derivatives have been developed as selective inhibitors of the Sirt2 enzyme, which has implications for cancer therapy. gu.se While specific studies on PI3K inhibition by difluoronitrophenylacetic acid are not prominent, the general adaptability of the arylacetic acid scaffold makes it a candidate for designing inhibitors against various kinases.

The this compound molecule can serve as a starting material or building block for the synthesis of more complex, biologically active heterocyclic systems.

Quinazolines : Arylacetic acids can be condensed with other reagents, such as 2-nitrobenzyl alcohols or anthranilic acid derivatives, to form the quinazoline (B50416) ring system. organic-chemistry.orgasianpubs.orgnih.gov Quinazolines are recognized as a "privileged scaffold" in medicinal chemistry, with applications as kinase inhibitors and antimicrobial agents. nih.govgeneris-publishing.com

Chromones : Chromones (1-benzopyran-4-ones) are another important class of bioactive compounds. ijrpc.com While not directly synthesized from arylacetic acids in a single step, the principles of aromatic substitution and cyclization are central to both. Chromone derivatives have been explored as anticancer, anti-inflammatory, and enzyme-inhibiting agents. gu.seresearchgate.netmdpi.com

Thioureas : Thiourea derivatives can be readily synthesized and exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govmdpi.combiointerfaceresearch.com The arylacetic acid moiety can be incorporated into a thiourea structure to combine the pharmacological properties of both scaffolds.

Pharmacological Mechanisms of Action of Key Derivatives (General discussion of mechanisms, not specific to the compound itself, but its class)

The difluorophenyl moiety also plays a crucial role in determining the pharmacological action of this class of compounds. The incorporation of fluorine atoms into a drug molecule can significantly alter its properties. tandfonline.com Fluorine is highly electronegative and can form strong bonds with carbon, which often enhances the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. tandfonline.com This increased stability can lead to a longer duration of action. nih.gov

Furthermore, fluorine can influence a drug's binding affinity for its target protein. tandfonline.com Due to its small size, fluorine can often substitute for hydrogen without causing significant steric hindrance. benthamscience.comingentaconnect.com However, its electronic properties can lead to favorable electrostatic and hydrogen-bond interactions with the receptor, thereby increasing the drug's activity. benthamscience.comingentaconnect.com The introduction of fluorine can also increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the target receptor. benthamscience.comingentaconnect.comresearchgate.net For instance, in the case of the anti-inflammatory drug diflunisal, the difluorophenyl group contributes to its high potency as a reversible cyclooxygenase (COX) inhibitor. nih.gov

Bioisosteric Replacement and Fluorine Incorporation in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing the physicochemical and pharmacological properties of a lead compound. prismbiolab.com This approach involves substituting a functional group or a whole molecular fragment with another that has similar size, shape, and electronic features. prismbiolab.com The goal is to retain or improve the desired biological activity while enhancing other properties such as potency, selectivity, metabolic stability, and oral bioavailability. nih.govacs.org

The phenyl ring is a ubiquitous scaffold in drug molecules; however, its use can sometimes lead to poor physicochemical properties. nih.gov Consequently, the bioisosteric replacement of phenyl rings is a common strategy in drug optimization. nih.govacs.org Various heterocyclic rings and even non-aromatic motifs like bicyclo[1.1.1]pentane have been successfully employed as phenyl ring bioisosteres. cambridgemedchemconsulting.com These replacements can lead to improved solubility, enhanced metabolic stability, and reduced off-target effects by altering the molecule's lipophilicity and electronic distribution. nih.govacs.org

The incorporation of fluorine is a particularly powerful tool in bioisosteric replacement and drug design. tandfonline.com Due to its unique properties, fluorine has been called a "magic bullet" in drug development. researchgate.net Its small van der Waals radius allows it to mimic a hydrogen atom in terms of size, minimizing steric clashes at the receptor binding site. tandfonline.com However, its high electronegativity significantly alters the local electronic environment. tandfonline.com

Strategically placing fluorine atoms in a molecule can have several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically labile site with a fluorine atom can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including dipole-dipole, hydrogen bonding, and multipolar interactions with aromatic residues. nih.gov These interactions, although individually weak, can collectively contribute to a significant increase in binding affinity and potency. nih.gov

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformation. researchgate.net These changes can improve membrane permeability and oral absorption. For example, replacing a hydrogen with fluorine can increase lipophilicity, which can enhance hydrophobic interactions with the target receptor. benthamscience.comingentaconnect.comresearchgate.net

Conformational Control: The strong dipole of the C-F bond can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.

The strategic incorporation of one or more fluorine atoms, as seen in the difluoro substitution pattern of this compound, is a deliberate design choice aimed at leveraging these benefits to create a more potent, selective, and metabolically robust therapeutic agent.

Data Tables

Table 1: Impact of Fluorine Substitution on Drug Properties

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally IncreasedThe high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. tandfonline.com
Binding Affinity Often IncreasedFluorine can engage in favorable electrostatic and hydrogen-bonding interactions with the target protein. tandfonline.combenthamscience.comingentaconnect.com
Lipophilicity Generally IncreasedThe substitution of hydrogen with fluorine typically increases the lipophilicity of the molecule. benthamscience.comingentaconnect.comresearchgate.net
Acidity (pKa) Can be alteredThe strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups.
Conformation Can be influencedThe C-F bond dipole can affect the molecule's preferred three-dimensional shape.

Table 2: Common Bioisosteric Replacements for Phenyl Rings

Original GroupBioisosteric ReplacementPotential Advantages
Phenyl RingPyridyl, Pyridazine, PyrimidineIncreased polarity, reduced CYP-mediated metabolism, improved water solubility. cambridgemedchemconsulting.com
Phenyl RingThiophene, Furan, Thiazole, PyrazoleAltered electronic properties, potential for improved metabolic stability and reduced hERG inhibition. cambridgemedchemconsulting.com
Phenyl RingBicyclo[1.1.1]pentaneNon-aromatic, can preserve geometric constraints while altering electronic properties. cambridgemedchemconsulting.com
Phenyl Ring4-FluorophenylBlocks a potential site of metabolism. cambridgemedchemconsulting.com

Environmental Considerations and Green Chemistry Principles

Environmental Fate and Degradation Pathways of Nitro- and Fluoro-Aromatic Compounds

Nitroaromatic and fluoroaromatic compounds are recognized for their widespread industrial use and, consequently, their potential as environmental contaminants. nih.govasm.org Their presence in soil and groundwater is a significant concern due to their persistence and potential toxicity. nih.govasm.orgwikipedia.org The stability of the benzene (B151609) ring, combined with the electron-withdrawing properties of the nitro group and the strength of the carbon-fluorine bond, renders these compounds resistant to degradation. nih.govasm.orgnih.gov

The environmental degradation of nitro- and fluoro-aromatic compounds can occur through both light-induced (photolytic) and biological (biotic) processes.

Photolytic Degradation:

Photolysis is a significant abiotic degradation pathway for many aromatic compounds, including those containing fluorine and nitro groups. nih.gov Direct photolysis occurs when a compound absorbs solar photons, leading to its chemical transformation. nih.gov Indirect photolysis involves reactive species, such as hydroxyl radicals, that are generated in the environment and react with the compound. nih.gov For instance, the photolytic degradation of some fluorinated pharmaceuticals is known to be pH-dependent and can be accelerated under both oxidizing and reducing conditions. nih.gov Research on fluorinated phenols has shown that photolysis can lead to the formation of various fluorinated byproducts. nih.gov

Biotic Degradation:

The biodegradation of nitroaromatic compounds is challenging due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.govasm.org However, numerous microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov Common bacterial strategies for degrading nitroaromatics include:

Reductive Pathways: The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group. nih.gov

Oxidative Pathways: Dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov Monooxygenase enzymes can also remove the nitro group from nitrophenols. nih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring of di- and trinitro compounds, leading to the elimination of nitrite. nih.gov

The biodegradation of organofluorine compounds is also a significant area of research. nih.govnih.gov The carbon-fluorine bond is the strongest covalent bond in organic chemistry, making these compounds particularly recalcitrant. nih.govdtic.mil Nevertheless, some microorganisms possess enzymes capable of cleaving the C-F bond. nih.govresearchgate.net The degradation can proceed through specific enzymatic hydrolysis or by the action of catabolic enzymes with broad substrate specificities. nih.gov For many fluoroaromatics, microbial degradation pathways often mirror those of their non-fluorinated counterparts, although the rates and efficiencies can differ significantly. researchgate.netnih.gov

The way a chemical distributes itself between different environmental compartments (air, water, soil, and biota) is known as its partitioning behavior. This is a critical factor in determining its environmental fate, transport, and potential for exposure. For nitro- and fluoro-aromatic compounds, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are key determinants of their environmental distribution. acs.org

Nitroaromatic compounds can enter the environment through industrial wastewater discharge or deposition onto soil. arizona.edu Their solubility in water allows them to be transported into the subsurface, where they can contaminate groundwater. arizona.edu In soil, these compounds can bind to organic matter (humus), which can lead to their immobilization. arizona.edu The partitioning of nitrophenolic compounds between the gas and particle phases in the atmosphere is also a subject of study, as it influences their long-range transport and deposition. researchgate.net

The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, affecting its partitioning behavior. Generally, fluorination increases lipophilicity (higher Kow), which can lead to greater bioaccumulation potential. The environmental partitioning of pharmaceuticals, many of which contain fluoro- and nitro-aromatic moieties, is a major concern, as these compounds are designed to be biologically active and can have unintended effects on wildlife. eeb.orgunep.org

Table 1: Factors Influencing Environmental Partitioning

PropertyDescriptionImpact on Nitro- and Fluoro-Aromatic Compounds
Water SolubilityThe maximum amount of a substance that can dissolve in water.Influences transport in aquatic systems and potential for groundwater contamination. arizona.edu
Vapor PressureThe pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases.Determines the likelihood of a compound to be present in the atmosphere. researchgate.net
Octanol-Water Partition Coefficient (Kow)A measure of the lipophilicity of a compound, indicating its tendency to partition into fatty tissues.Higher Kow values, often increased by fluorination, suggest a greater potential for bioaccumulation. unep.org
Soil Adsorption Coefficient (Koc)A measure of a compound's tendency to adsorb to soil organic carbon.High Koc values indicate that the compound will be less mobile in soil and more likely to be found in sediment. arizona.edu

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,6-difluoro-3-nitrophenyl)acetic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via sequential nitration and fluorination of a phenylacetic acid precursor. For example, 1-(2,6-difluoro-3-nitrophenyl)ethan-1-one (CAS: EN300-184865) can serve as a key intermediate, synthesized by nitrating 2,6-difluorophenylacetone followed by purification via column chromatography (hexane/ethyl acetate) . Intermediates are characterized using 1H^1H-NMR (δ 7.45–7.55 ppm for aromatic protons) and HPLC (retention time: 8.2 min, C18 column, 70:30 acetonitrile/water). The final product is confirmed by LC-MS (m/z 232.03 [M-H]^-) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (≥98% purity, C18 column, 0.1% trifluoroacetic acid in mobile phase). Structural validation employs 13C^{13}C-NMR (e.g., carbonyl carbon at δ 172.5 ppm) and X-ray crystallography (if crystalline). For non-crystalline batches, high-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula (C8_8H5_5F2_2NO4_4) .

Q. What solvent systems are suitable for handling this compound in aqueous and non-aqueous reactions?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (25 mg/mL) and dichloromethane (10 mg/mL) but limited solubility in water (<1 mg/mL). For aqueous reactions, use 10% DMSO in PBS (pH 7.4) with sonication. Stability studies (24 hrs, 25°C) show <5% degradation in DMSO, but avoid prolonged exposure to light due to nitro group sensitivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration in 2,6-difluorophenylacetic acid derivatives?

  • Methodological Answer : Nitration at the 3-position is favored due to electron-withdrawing effects of fluorine atoms at 2- and 6-positions, directing electrophilic substitution to the meta position. Computational modeling (DFT, B3LYP/6-31G*) shows a 12.3 kcal/mol energy difference between meta and para nitration pathways. Experimental validation via 1H^1H-NMR coupling constants (J = 8.5 Hz for H-4 and H-5) confirms regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated nitroaromatic compounds?

  • Methodological Answer : Discrepancies in 19F^{19}F-NMR chemical shifts (e.g., δ -112 ppm vs. -115 ppm) may arise from solvent polarity or temperature. Standardize measurements in deuterated DMSO at 25°C and cross-reference with computational predictions (GIAO method). For conflicting HPLC retention times, validate using a secondary orthogonal method (e.g., capillary electrophoresis) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate Fukui indices to identify reactive sites. The nitro group at C-3 exhibits high electrophilicity (f+^+ = 0.45), favoring nucleophilic attack. Experimentally, treat the compound with sodium methoxide in THF to form methyl esters, monitored by TLC (Rf_f 0.6 in 3:1 hexane/ethyl acetate) .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase-2) with IC50_{50} determination via fluorometric monitoring. For cytotoxicity, employ MTT assays in HEK-293 cells (48 hrs exposure, IC50_{50} > 100 µM suggests low toxicity). Metabolic stability is assessed using liver microsomes (e.g., t1/2_{1/2} = 45 min in human microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.